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molecular formula C13H16O3 B018223 Ethyl 2-benzylacetoacetate CAS No. 620-79-1

Ethyl 2-benzylacetoacetate

Cat. No. B018223
M. Wt: 220.26 g/mol
InChI Key: XDWQYMXQMNUWID-UHFFFAOYSA-N
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Patent
US07141694B2

Procedure details

To a 2 L 4-necked round bottom flask that was equipped with an overhead stirrer, an addition funnel, a condenser and a temperature-probe, was added the solution of sodium ethoxide/ethanol (21% wt. %, 161.8 g) at 20–25° C. under nitrogen. Ethyl 2-benzylacetoacetate (103.1 g, 0.454 mole) was added dropwise. The resulting solution was stirred at 20–25° C. for 30 minutes. The reaction mixture was then cooled to −35° C. with a dry ice/acetone bath. N-Bromosuccinimide (NBS; 97.95 g, 0.545 mole) was added portion-wise over 30 minutes. After the addition was over, the reaction mixture was stirred at −35° C. for 1 hr before warming up to 20–25° C. and it was stirred for an additional 2 hrs. The reaction was then quenched with water (400 mL) and ethyl acetate (600 mL) was added. The layers were separated and the product was extracted from aqueous layer with ethyl acetate (400 mL×3). The combined organic layers was washed with saturated sodium bicarbonate twice (400 mL×2), water twice (400 mL×2) and brine (500 mL). After the removal of solvent, the product (crude, 132 g) was distilled under reduced pressure. Ethyl 2-bromo-3-benzenepropanoate (97.7 g) was obtained at yield 83.7%.
Name
sodium ethoxide ethanol
Quantity
161.8 g
Type
reactant
Reaction Step One
Quantity
103.1 g
Type
reactant
Reaction Step Two
Quantity
97.95 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].C(O)C.[CH2:8]([CH:15](C(C)=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Br:24]N1C(=O)CCC1=O>>[Br:24][C:14]1[C:9]([CH2:8][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
sodium ethoxide ethanol
Quantity
161.8 g
Type
reactant
Smiles
[O-]CC.[Na+].C(C)O
Step Two
Name
Quantity
103.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)C
Step Three
Name
Quantity
97.95 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 20–25° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L 4-necked round bottom flask that was equipped with an overhead stirrer, an addition funnel, a condenser
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
was stirred at −35° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
before warming up to 20–25° C.
STIRRING
Type
STIRRING
Details
it was stirred for an additional 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water (400 mL) and ethyl acetate (600 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the product was extracted from aqueous layer with ethyl acetate (400 mL×3)
WASH
Type
WASH
Details
The combined organic layers was washed with saturated sodium bicarbonate twice (400 mL×2), water twice (400 mL×2) and brine (500 mL)
CUSTOM
Type
CUSTOM
Details
After the removal of solvent
DISTILLATION
Type
DISTILLATION
Details
the product (crude, 132 g) was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=CC=C1CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 97.7 g
YIELD: PERCENTYIELD 83.7%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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